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cis-Hexahydrophthalic anhydride

Epoxy Resin Curing Formulation Handling Stereoisomerism

Problem: Treating cycloaliphatic anhydrides as interchangeable causes mismatched Tg, dielectric degradation, and processing failures. Solution: cis-HHPA, a saturated alicyclic anhydride, provides deterministic epoxy curing performance. • Tg 126.1°C in DGEBA-optimal midpoint between brittle MHHPA (148.1°C) and thermally inadequate THPA (123.7°C) • Liquid at room temp (mp 32-34°C) enables solvent-free casting with up to 6-day pot life • Saturated ring eliminates oxidative degradation pathways, preserving dielectric integrity in high-voltage and optoelectronic encapsulation • Key intermediate for cyclohexanoate plasticizers compliant with global phthalate restrictions

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 13149-00-3
Cat. No. B042099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hexahydrophthalic anhydride
CAS13149-00-3
Synonymscis-1,2-Cyclohexanedicarboxylic aAnhydride;  cis-Cyclohexane-1,2-dicarboxylic Acid Anhydride;  cis-Hexahydrophthalic Anhydride;  rel-(3aR,7aS)-Hexahydroisobenzofuran-1,3-dione
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C(=O)OC2=O
InChIInChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6+
InChIKeyMUTGBJKUEZFXGO-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Hexahydrophthalic Anhydride (CAS 13149-00-3) Technical Baseline and Procurement Profile


cis-Hexahydrophthalic anhydride (HHPA), formally cis-1,2-cyclohexanedicarboxylic anhydride, is a saturated alicyclic dicarboxylic anhydride with molecular formula C₈H₁₀O₃ and molecular weight 154.16 g/mol . At room temperature, it exists as a white to off-white crystalline low-melting solid (melting point 32–34 °C), transitioning to a colorless, clear viscous liquid at 35–36 °C with a density of 1.18 g/mL (40 °C) [1]. HHPA is primarily deployed as a high-performance epoxy resin curing agent and as an intermediate in the synthesis of environmentally compatible plasticizers, alkyd resins, and specialty coatings [2]. Its saturated alicyclic architecture, devoid of aromatic unsaturation, imparts fundamentally different curing dynamics and end-product thermomechanical profiles compared to aromatic and unsaturated cycloaliphatic anhydride analogs, directly impacting procurement decisions for applications demanding specific thermal, electrical, or processing latitude.

cis-Hexahydrophthalic Anhydride (CAS 13149-00-3) Procurement Risk: Why In-Class Substitution Fails


Procurement strategies that treat cycloaliphatic anhydrides as interchangeable commodities overlook critical structure-property divergences that dictate downstream manufacturing outcomes. The saturated cyclohexane ring of HHPA, in contrast to the unsaturated cyclohexene ring of tetrahydrophthalic anhydride (THPA) or the aromatic ring of phthalic anhydride (PA), profoundly alters reactivity, cured-network architecture, and long-term performance . Substituting HHPA with its trans-isomer changes the physical state from a room-temperature liquid to a solid (mp 70 °C), fundamentally altering handling and formulation protocols [1]. Similarly, substituting with methylhexahydrophthalic anhydride (MHHPA) introduces steric bulk that elevates glass transition temperature by over 20 °C, which may exceed thermal budget constraints or alter mechanical compliance requirements . The following quantitative evidence establishes the exact dimensions along which HHPA differentiates from its closest analogs, enabling scientifically grounded selection rather than generic procurement.

cis-Hexahydrophthalic Anhydride (CAS 13149-00-3) Quantitative Differentiation Evidence Versus Closest Analogs


Physical State and Handling: cis-HHPA Liquid Versus trans-HHPA Solid (Δmp ≈ 35–40 °C)

cis-HHPA exists as a liquid at room temperature, whereas its stereoisomer trans-HHPA is a solid with a melting point of 70 °C [1]. This physical state differential—approximately 35–40 °C in melting point—directly governs formulation handling. The liquid cis-isomer eliminates the need for pre-heating and facilitates low-viscosity mixing with epoxy resins at 50–60 °C, enabling high filler loading and solvent-free formulations [2]. In contrast, the solid trans-isomer is preferentially used in powder coating applications where solid-state blending is required. The cis-configuration is thus the thermodynamically and commercially preferred isomer for liquid epoxy casting, potting, and encapsulation systems.

Epoxy Resin Curing Formulation Handling Stereoisomerism

Glass Transition Temperature (Tg): HHPA-Cured Epoxy Versus MHHPA and THPA Analogs

In a head-to-head study curing DGEBA epoxy with identical initiator (BDMA), the glass transition temperature (Tg) of HHPA-cured resin was 126.1 °C, compared to 148.1 °C for methylhexahydrophthalic anhydride (MHHPA) and 123.7 °C for tetrahydrophthalic anhydride (THPA) . The 22.0 °C lower Tg of HHPA relative to MHHPA reflects reduced steric hindrance from the methyl substituent, yielding greater chain mobility and a more compliant cured network. Conversely, the 2.4 °C higher Tg of HHPA relative to THPA is attributable to the saturated cyclohexane ring's influence on crosslink density versus the unsaturated cyclohexene ring of THPA. These Tg differentials directly translate to divergent thermomechanical service windows and stiffness profiles.

Epoxy Thermosets Thermomechanical Properties Composite Matrices

Curing Exotherm and Pot Life: HHPA Versus Aromatic Anhydride (Phthalic Anhydride)

Epoxy/anhydride mixtures based on HHPA exhibit low viscosity, long pot life, and relatively low reaction heat compared to other chemically crosslinked systems, with low exothermicity making them adaptable for bulk applications [1]. Class-level evidence establishes that anhydride-cured epoxy systems, including HHPA-based formulations, require heating at 150–170 °C for 2–8 hours for complete cure [2]. In contrast, aromatic anhydrides such as phthalic anhydride typically yield more rigid, higher-Tg networks with higher exothermicity, limiting their suitability for large-mass castings where thermal runaway poses a risk. The saturated alicyclic structure of HHPA moderates reactivity, providing a wider processing window and enabling high-filler loading without compromising flow characteristics [3].

Epoxy Cure Kinetics Exothermicity Control Pot Life

Network Architecture and Dielectric Performance: HHPA Versus THPA Unsaturated Analog

HHPA-cured epoxy resins exhibit excellent dielectric properties and high-temperature stability, making them particularly suited for electronics applications such as encapsulation and insulating materials [1]. The saturated cyclohexane ring of HHPA yields a cured network that is colorless, transparent, and resistant to yellowing and aging due to the absence of double bonds [2]. This contrasts with THPA, which contains a residual cyclohexene double bond that can participate in oxidative degradation pathways, potentially compromising long-term electrical insulation stability. While direct comparative dielectric constant or dissipation factor data are not available in the retrieved sources, the structural difference—saturated versus unsaturated cycloaliphatic ring—provides a class-level inference that HHPA offers superior long-term dielectric stability in high-voltage or high-frequency applications.

Electrical Insulation Dielectric Properties Electronic Encapsulation

Regulatory and Toxicity Profile: HHPA Versus Phthalate Plasticizers

HHPA is positioned as an intermediate for environmentally compatible plasticizers intended to replace traditional phthalate esters in sensitive applications such as food packaging, medical supplies, and children's toys [1]. This application differentiation stems from HHPA's saturated alicyclic structure, which yields ester derivatives with lower migration potential and reduced endocrine disruption concerns compared to ortho-phthalate plasticizers derived from phthalic anhydride. The saturated cyclohexane ring lacks the planar aromaticity associated with phthalate receptor binding, providing a class-level advantage for regulatory compliance. HHPA exhibits an LD50 of 1200 mg/kg [2] and is classified as a skin and respiratory sensitizer , comparable to other cyclic anhydrides in the class; the differentiation lies in the downstream plasticizer safety profile rather than the anhydride monomer toxicity.

Environmentally Compatible Plasticizers Regulatory Compliance Food Contact

cis-Hexahydrophthalic Anhydride (CAS 13149-00-3) Evidence-Based Application Scenarios for Procurement and R&D


Liquid Epoxy Casting, Potting, and Encapsulation Requiring Room-Temperature Handling

Based on the direct head-to-head evidence that cis-HHPA is a room-temperature liquid (mp 32–34 °C) while trans-HHPA is a solid (mp 70 °C) [1], cis-HHPA is the unambiguous procurement choice for solvent-free epoxy casting, potting, and encapsulation systems. The liquid cis-isomer eliminates pre-heating requirements and enables low-viscosity mixing at 50–60 °C, accommodating high filler loadings without viscosity penalties [2]. The extended pot life (up to 6 days at ambient) and low exothermicity support safe processing of large-mass electrical components and composite tooling [3].

Epoxy Matrices Requiring Intermediate Tg (120–130 °C) for Balanced Thermal and Mechanical Performance

Direct comparative Tg data establish that HHPA-cured DGEBA yields a Tg of 126.1 °C, intermediate between the higher rigidity of MHHPA-cured resin (148.1 °C) and the lower thermal resistance of THPA-cured resin (123.7 °C) . This Tg window provides an optimal balance of thermal resistance and mechanical compliance for aerospace composite matrices, automotive under-hood components, and structural adhesives where neither extreme brittleness (MHHPA) nor insufficient heat deflection (THPA) is acceptable. Procurement of HHPA is indicated when the target cured-network Tg falls within this 120–130 °C range.

High-Voltage Electrical Insulation and Optically Clear Encapsulation Requiring Long-Term Stability

The saturated alicyclic architecture of HHPA—devoid of double bonds—yields cured epoxy networks with excellent dielectric properties, high-temperature stability, and resistance to yellowing and oxidative aging [4][5]. This structural feature differentiates HHPA from unsaturated analogs like THPA, which contain residual double bonds susceptible to oxidative degradation that can compromise long-term electrical insulation and optical clarity. HHPA is therefore the preferred procurement choice for high-voltage transformers, LED encapsulants, and optoelectronic device packaging where maintained dielectric integrity and color stability are critical over multi-year service lifetimes.

Synthesis of Environmentally Compatible Plasticizers for Sensitive-Use Applications

HHPA serves as the key intermediate for synthesizing cyclohexanoate ester plasticizers that offer regulatory-compliant alternatives to ortho-phthalates in food contact materials, medical devices, and children's products [6]. The saturated cyclohexane ring structure of HHPA-derived esters imparts lower migration potential and reduced endocrine activity concerns compared to aromatic phthalate esters. Procurement of HHPA for plasticizer synthesis is indicated when end-use applications require compliance with evolving global restrictions on phthalates in consumer-contact products, enabling market access where traditional phthalate-based plasticizers are prohibited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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